molecular formula C13H14N4O B3192072 2'',4'',4-Triaminobenzanilide CAS No. 60779-50-2

2'',4'',4-Triaminobenzanilide

Cat. No.: B3192072
CAS No.: 60779-50-2
M. Wt: 242.28 g/mol
InChI Key: ODKSRCASCRILJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2'',4'',4-Triaminobenzanilide (CAS 60779-50-2) is an organic compound with the molecular formula C13H14N4O and a molecular weight of 242.28 g/mol . This benzanilide derivative is characterized by three primary amine groups, which contribute to its properties as a versatile building block in chemical synthesis . The compound has a predicted density of approximately 1.383 g/cm³ and a high predicted boiling point of 430.9°C, indicating potential thermal stability for various synthetic processes . The presence of multiple amine functional groups makes this triaminobenzanilide a valuable intermediate for researchers, particularly in the development of more complex molecules, including dyes and pigments . All products are intended For Research Use Only and are not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

4-amino-N-(2,4-diaminophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O/c14-9-3-1-8(2-4-9)13(18)17-12-6-5-10(15)7-11(12)16/h1-7H,14-16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODKSRCASCRILJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)N)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 ,4 ,4 Triaminobenzanilide

Precursor Synthesis and Mechanistic Pathways

The synthesis of the key intermediate, 2'',4'',4-trinitrobenzanilide, involves two primary stages: the acylation of an aniline (B41778) derivative followed by a nitration reaction.

Synthesis of 2'',4'',4-Trinitrobenzanilide via Acylation Reactions

The efficiency of the acylation reaction can be significantly influenced by the choice of catalyst. While the direct acylation of aniline with 4-nitrobenzoic acid can be achieved thermally, related Friedel-Crafts acylation reactions often employ catalysts to enhance reaction rates and yields. Lewis acids are commonly used as catalysts in Friedel-Crafts acylation reactions. For the acylation of aniline derivatives, catalysts such as gallium triflate (Ga(OTf)₃) and hafnium triflate (Hf(OTf)₄) have been shown to be effective. researchgate.netgoogle.com These catalysts work by activating the acylating agent, making it more susceptible to nucleophilic attack by the aniline.

In addition to traditional Lewis acids, other materials have been explored for their catalytic activity in acylation reactions. For instance, natural clays have been demonstrated to be effective, low-cost, and environmentally friendly catalysts for the N-acetylation of anilines. The acidic sites on the surface of the clay can promote the acylation reaction. Phase transfer catalysts, such as tetrabutylammonium bromide (TBAB), have also been utilized in the N-acetylation of anilines with acetyl chloride, suggesting their potential applicability in related acylation reactions.

Catalyst TypeExample(s)Role in Acylation
Lewis AcidsGa(OTf)₃, Hf(OTf)₄Activation of the acylating agent
Clay CatalystsNatural ClaysProvide acidic sites to promote the reaction
Phase Transfer CatalystsTBABFacilitate the reaction between reactants in different phases

The optimization of reaction conditions is crucial for maximizing the yield and purity of 2'',4'',4-trinitrobenzanilide. For the initial acylation of aniline with 4-nitrobenzoic acid, a patented method suggests carrying out the reaction under pressure at a molar ratio of aniline to 4-nitrobenzoic acid of (2-20):1. google.com This approach is reported to reduce the acylation duration and improve product quality. google.com

The subsequent nitration of 4-nitrobenzanilide to form 2'',4'',4-trinitrobenzanilide is typically carried out in a sulfuric acid medium using nitric acid. google.com The isolation of the final product from the reaction mixture can be optimized by diluting the sulfuric acid to a concentration of 30-85 wt%. google.com This dilution facilitates the precipitation of the 2'',4'',4-trinitrobenzanilide, which can then be further purified by recrystallization from an aromatic solvent or a mixture of an amide solvent and water. google.com A yield of 82% with a purity of 99.5% (as determined by HPLC) has been reported for the synthesis of 2',4,4'-trinitrobenzanilide when the sulfuric acid solution is diluted to 30% by mass and the product is recrystallized from nitrobenzene (B124822). google.com When the sulfuric acid concentration is diluted to 60% by mass and recrystallization is performed from a mixture of nitrobenzene and chlorobenzene, a yield of 80.5% with a purity of 99.3% has been achieved. google.com

ParameterOptimized ConditionOutcome
Acylation
Molar Ratio (Aniline:4-Nitrobenzoic Acid)(2-20):1Reduced reaction time, improved product quality
PressureElevatedReduced reaction time
Nitration & Purification
Isolation MethodDilution of H₂SO₄ to 30-85 wt%Precipitation of the product
Recrystallization SolventAromatic solvent or amide solvent/water mixtureImproved product purity

Reduction Strategies for the Transformation of 2'',4'',4-Trinitrobenzanilide to 2'',4'',4-Triaminobenzanilide

The conversion of 2'',4'',4-trinitrobenzanilide to the desired this compound involves the reduction of the three nitro groups to amino groups. Catalytic hydrogenation is a primary method for this transformation.

Catalytic Hydrogenation Approaches

Catalytic hydrogenation is a widely used and effective method for the reduction of nitroaromatic compounds. This technique involves the use of a catalyst, typically a metal, in the presence of hydrogen gas to facilitate the reduction of the nitro groups. The catalytic hydrogenation of structurally similar compounds, such as 2,4-dinitro anilines and 2,4,6-trinitrobenzoic acid, to their corresponding triamino derivatives has been successfully demonstrated, indicating the feasibility of this approach for 2'',4'',4-trinitrobenzanilide. google.comepa.govresearchgate.net

Both homogeneous and heterogeneous catalysts can be employed for the reduction of nitroaromatic compounds.

Heterogeneous Catalysis: Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, are widely used in industrial processes due to their ease of separation and recycling. Palladium-based catalysts are particularly effective for the hydrogenation of nitro groups. For instance, palladium supported on carbon (Pd/C) and palladium on Sibunit (a type of carbon support) have been utilized for the hydrogenation of 2,4,6-trinitrobenzoic acid. epa.govresearchgate.net The hydrogenation of 2,4-dinitro anilines to 1,2,4-triamino benzenes has also been achieved using a commercial nickel catalyst. google.com The choice of support material can influence the activity and stability of the catalyst.

The primary distinction between these two catalytic approaches lies in the reaction environment and the accessibility of the catalytic sites. Heterogeneous catalysts involve surface reactions, while homogeneous catalysts are dispersed throughout the reaction medium.

Catalyst SystemTypeAdvantagesDisadvantages
Palladium on Carbon (Pd/C)HeterogeneousEasy to separate and recycle, stablePotential for lower activity compared to homogeneous systems
Palladium on SibunitHeterogeneousHigh mechanical strength and chemical stability of the supportMay require specific preparation methods
Nickel CatalystsHeterogeneousCost-effectiveMay have lower selectivity compared to palladium
Palladium Acetate (B1210297)/Ligand ComplexesHomogeneousHigh activity and selectivityDifficult to separate from the reaction mixture
Investigation of Solvent Effects and Reaction Kinetics

The selection of an appropriate solvent is critical in the synthesis of this compound, as it can significantly influence reaction rates, yields, and the formation of byproducts. The reduction of the precursor, 2'',4'',4-Trinitrobenzanilide, is typically carried out in amide-type solvents such as dimethylformamide (DMF) or dimethylacetamide (DMAc). These solvents are favored for their ability to dissolve the starting materials and intermediates, facilitating a homogeneous reaction environment.

Kinetic studies on the reduction of nitroaromatic compounds, which serve as a model for this synthesis, have shown that the reaction rate is influenced by both the solvent's polarity and its ability to participate in hydrogen bonding. For instance, in the reduction of nitroarenes using iron, the rate can be affected by the solvent's capacity to solvate the ferrous ions generated during the reaction. While specific kinetic data for the synthesis of this compound is not extensively published in open literature, analogous reactions suggest that the rate-determining step is often the initial electron transfer from the reducing agent to the nitro group.

The table below summarizes the common solvents used in the reduction of nitroaromatics and their relevant properties, which can be extrapolated to the synthesis of this compound.

SolventDielectric Constant (20°C)Boiling Point (°C)Key Characteristics
Dimethylformamide (DMF)36.7153High polarity, aprotic, good solvating power for polar and nonpolar compounds.
Dimethylacetamide (DMAc)37.8165High polarity, aprotic, similar to DMF but with a higher boiling point. mdpi.com
N-Methyl-2-pyrrolidone (NMP)32.2202High polarity, aprotic, excellent thermal and chemical stability.
Water80.1100High polarity, protic, environmentally benign, but solubility of organic reactants can be limited.

This table is generated based on general chemical knowledge and data from analogous reactions.

Continuous Flow Reactor Designs for Large-Scale Synthesis

The transition from batch to continuous flow processing offers significant advantages for the large-scale synthesis of this compound, including enhanced safety, improved heat and mass transfer, and greater consistency in product quality. Continuous flow reactors, particularly packed-bed or microreactors, are well-suited for the catalytic hydrogenation of nitroaromatic compounds, a key step in this synthesis.

In a typical continuous flow setup for the reduction of a trinitro precursor, a solution of the starting material is pumped through a heated tube or channel packed with a solid-supported catalyst. The small dimensions of the reactor channels ensure a high surface-area-to-volume ratio, leading to efficient heat dissipation and precise temperature control, which is crucial for managing the highly exothermic nature of nitro group reductions.

Key design considerations for a continuous flow reactor for this synthesis include:

Reactor Type: Packed-bed reactors with catalysts like palladium on carbon (Pd/C) or Raney nickel are commonly employed. Microreactors offer even greater control over reaction parameters.

Catalyst Selection: The choice of catalyst influences the reaction rate and selectivity. Heterogeneous catalysts are preferred for ease of separation from the product stream.

Flow Rate and Residence Time: These parameters are optimized to ensure complete conversion of the starting material while minimizing the formation of impurities.

Solvent: The solvent must be compatible with the catalyst and provide good solubility for the reactants and products under the operating conditions.

While specific designs for the large-scale synthesis of this compound are proprietary, the principles of continuous flow chemistry for nitroarene reduction are well-established and provide a framework for its industrial production.

Chemical Reduction Methods

The conversion of 2'',4'',4-Trinitrobenzanilide to this compound is the cornerstone of the synthesis. Various chemical reduction methods have been explored to achieve this transformation efficiently and selectively.

Metal-Mediated Reductions (e.g., Powdered Iron)

One of the most established and cost-effective methods for the reduction of nitroarenes is the use of powdered iron in an acidic medium. mdpi.com In the synthesis of this compound, this method involves the reaction of 2'',4'',4-Trinitrobenzanilide with an excess of iron powder in a solvent like a 10% aqueous solution of dimethylacetamide or dimethylformamide at elevated temperatures (96-101 °C). mdpi.com

Ar(NO₂)₃ + 9Fe + 18H⁺ → Ar(NH₂)₃ + 9Fe²⁺ + 6H₂O

The table below presents typical reaction parameters for the iron-mediated reduction of a trinitroaromatic compound.

ParameterValue/Condition
Reducing AgentPowdered Iron (Fe)
Solvent10% aq. Dimethylacetamide
Temperature96-101 °C
Molar Ratio (Fe:Trinitro compound)>9:1
Reaction TimeSeveral hours

This table is based on information from patent literature describing the synthesis of related compounds. mdpi.com

While effective, this method generates a significant amount of iron oxide sludge as a byproduct, which requires proper disposal.

Chemo-selective Reduction of Nitro Groups in Complex Anilides

Achieving chemo-selective reduction of the three nitro groups in 2'',4'',4-Trinitrobenzanilide without affecting the amide linkage is a critical challenge. The reactivity of the nitro groups can be influenced by their position on the aromatic rings. However, in this case, all three nitro groups are generally susceptible to reduction under the same conditions.

Catalytic hydrogenation offers a high degree of chemo-selectivity. Catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel are highly effective in reducing nitro groups to amines while leaving other functional groups like amides intact. The reaction is typically carried out under a hydrogen atmosphere at elevated pressure and temperature.

The choice of catalyst and reaction conditions can be tuned to optimize selectivity. For instance, certain catalysts may exhibit preferential reduction of one nitro group over another in structurally complex molecules, although in the case of 2'',4'',4-Trinitrobenzanilide, complete reduction of all three groups is the desired outcome. The use of catalytic transfer hydrogenation, where a hydrogen donor like hydrazine or formic acid is used in place of gaseous hydrogen, can also offer a milder and more selective alternative.

Optimization and Industrial Scalability of this compound Synthesis

The successful transition of a synthetic route from the laboratory to an industrial scale requires careful optimization of various parameters to ensure economic viability, safety, and sustainability.

Process Intensification and Green Chemistry Principles

Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. In the context of this compound synthesis, this can be achieved through several strategies:

Continuous Flow Synthesis: As discussed earlier, continuous processing minimizes reactor volumes, improves safety by reducing the inventory of hazardous materials, and enhances process control.

Multifunctional Reactors: Combining reaction and separation steps in a single unit, such as a reactive distillation column or a membrane reactor, can significantly improve efficiency.

Alternative Energy Sources: The use of microwave or ultrasonic irradiation can accelerate reaction rates and improve energy efficiency compared to conventional heating methods.

Green chemistry principles focus on minimizing the environmental impact of chemical processes. For the synthesis of this compound, key green chemistry considerations include:

Use of Safer Solvents: Replacing hazardous solvents like DMF and DMAc with greener alternatives such as water, supercritical fluids, or bio-derived solvents is a major goal. Research into catalytic systems that are effective in these benign media is ongoing.

Catalysis: The use of recyclable heterogeneous catalysts is preferred over stoichiometric reagents like powdered iron to minimize waste generation.

Waste Reduction: Minimizing the formation of byproducts and developing efficient methods for waste treatment are crucial. For example, in the iron-based reduction, the recovery and reuse of the iron oxide sludge would be a significant green improvement.

By integrating the principles of process intensification and green chemistry, the industrial production of this compound can be made more sustainable and economically competitive.

Strategies for Enhancing Reaction Yield and Selectivity

The primary route to synthesizing this compound is through the catalytic hydrogenation of 2'',4'',4-trinitrobenzanilide. The success of this transformation hinges on the careful control of reaction conditions to maximize the yield of the desired product while minimizing the formation of side products.

The choice of catalyst is paramount in this process. Palladium on carbon (Pd/C) and nickel-based catalysts are commonly employed for the reduction of aromatic nitro compounds. The catalytic hydrogenation of similar dinitroanilines to their corresponding triamino benzenes has been shown to produce high yields and purity when conducted in an aqueous medium containing a mono- or di-carboxylic acid google.com. The reaction temperature is a critical parameter that must be optimized; for instance, in the hydrogenation of 6-bromo-2,4-dinitro-aniline, the temperature is carefully maintained below 90°C to ensure selectivity google.com.

Selectivity in the reduction of polynitro aromatic compounds is influenced by steric and electronic factors. In substituted dinitro- and trinitro-benzenes, the least sterically hindered nitro group is often preferentially reduced heycarbons.comswtwater.com. This principle can be leveraged to control the reduction process, although in the case of 2'',4'',4-trinitrobenzanilide, the goal is the complete reduction of all three nitro groups. To achieve this, reaction conditions such as hydrogen pressure, catalyst loading, and reaction time must be carefully controlled to drive the reaction to completion.

Table 1: Representative Conditions for Catalytic Hydrogenation of Aromatic Nitro Compounds

ParameterConditionRationale
Catalyst 5% Pd/C or NickelHigh activity and selectivity for nitro group reduction.
Solvent Water, Water/AcetoneGood solubility for reactants and facilitates catalyst recovery.
Temperature 50-130°CBalances reaction rate and selectivity, preventing side reactions. google.com
Pressure 0.5 MPa (Hydrogen)Sufficient for driving the hydrogenation to completion. epa.gov
Additive Acetic AcidCan improve reaction rate and product purity. google.com

Isolation and Purification Techniques for this compound and its Salts (e.g., Monosulphate Salt)

Following the synthesis, the isolation and purification of this compound are critical steps to obtain a product of high purity. The triamine is often converted to a salt, such as the monosulphate, to improve its stability and facilitate handling.

The general approach involves filtering the reaction mixture to remove the catalyst, followed by precipitation of the product or its salt from the solution. The choice of solvent and the method of precipitation are key to achieving a high-purity product.

Co-solvents are instrumental in the crystallization and purification of organic compounds. A common technique involves dissolving the crude product in a "good" solvent at an elevated temperature and then adding a "poor" or "anti-solvent" to induce crystallization as the solution cools.

Ethanol (B145695) and acetone are frequently used in combination with water for the recrystallization of aromatic amines and their salts. For instance, in the recrystallization of acetanilide, ethanol is used to dissolve the compound, and water is added as the anti-solvent to induce crystallization researchgate.net. The principle of "like dissolves like" is a useful guide; solvents with similar functional groups to the solute are often effective epa.gov.

For the isolation of amine salts, acetone is often used as the solvent for the freebase amine, followed by the addition of an acid (e.g., sulfuric acid in an alcohol) to precipitate the salt google.com. The lower solubility of the resulting salt in acetone compared to alcohols facilitates its isolation google.com. The choice of solvent can also influence the crystal habit, which in turn can affect properties like dissolution rate. For example, mefenamic acid crystallizes as needle-shaped crystals from acetone and plate-shaped crystals from ethanol, with the former showing a higher dissolution rate nih.gov.

Table 2: Common Co-solvent Systems for Recrystallization

Solvent SystemApplicationPrinciple
Ethanol/Water Recrystallization of polar organic compounds.The compound is soluble in hot ethanol and less soluble in water, which acts as an anti-solvent. researchgate.net
Acetone/Hexane General recrystallization of organic compounds.The compound is soluble in acetone, and the addition of non-polar hexane reduces solubility. epa.gov
Acetone/Methanol (B129727) Synthesis of amine salts.The freebase is dissolved in acetone, and the salt is precipitated by adding an acid in methanol. nih.gov

Activated carbon is a highly effective adsorbent used for the purification of various chemical compounds, including amines. Its primary application in this context is the removal of colored impurities and other organic byproducts that may form during the synthesis.

In the purification of amine solutions, granular activated carbon can be used in a fixed-bed system where the amine solution is passed through the carbon bed heycarbons.com. This process can effectively remove degradation products, hydrocarbons, and some heat-stable salts heycarbons.com. For optimal performance, the activated carbon system is typically installed on the lean side of a circulating amine stream, and pre- and post-carbon mechanical filtration is recommended swtwater.com. The activated carbon used for amine purification is often made from reagglomerated metallurgical grade bituminous coal and has a high pore volume and fast adsorption kinetics swtwater.comzhulincarbon.com.

Addressing Challenges in Triamine Oxidation during Isolation

Aromatic amines, particularly triamines, are susceptible to oxidation, which can lead to the formation of colored impurities and degradation of the product. This oxidation can be initiated by exposure to air (oxygen), elevated temperatures, and the presence of metal ions which can catalyze the process.

To mitigate oxidation during the isolation of this compound, several strategies can be employed. Conducting the isolation and purification steps under an inert atmosphere, such as nitrogen or argon, can effectively prevent air oxidation.

The addition of antioxidants or oxidation inhibitors can also be beneficial. For amine scrubbing systems, which face similar oxidation challenges, metal chelating agents like hydroxyethylidene diphosphonic acid (HEDP), diethylene triamine penta acetic acid (DPTA), and citric acid have been shown to be effective inhibitors google.com. These compounds work by sequestering metal ions that can catalyze the decomposition of peroxides into free radicals, which are key intermediates in the oxidation process google.com. Tertiary amines can also act as radical scavengers to terminate the free radical chain reaction google.com.

In some cases, the formation of a stable salt, such as the monosulphate, not only aids in purification but also significantly enhances the stability of the triamine towards oxidation. The protonation of the amine groups reduces their susceptibility to oxidative degradation.

Chemical Reactivity and Reaction Mechanisms of 2 ,4 ,4 Triaminobenzanilide

Reactivity Profile of Aromatic Primary Amine Functionalities

2'',4'',4-Triaminobenzanilide possesses three aromatic primary amine (-NH2) groups, which are the primary sites of its chemical reactivity. The nucleophilicity of these amine groups allows them to participate in a variety of chemical reactions. Aromatic amines are derivatives of ammonia (B1221849) where one or more hydrogen atoms have been replaced by an aryl group. The reactivity of these amines is influenced by the electron-donating or electron-withdrawing nature of the substituents on the aromatic ring.

The primary amine groups can react with electrophilic reagents. For instance, they can be acylated by reaction with acid chlorides or anhydrides, and alkylated by reaction with alkyl halides. The lone pair of electrons on the nitrogen atom makes the amine group basic, although aromatic amines are generally weaker bases than aliphatic amines due to the delocalization of the lone pair into the aromatic ring.

One of the key reactions of the primary amine functionalities in this compound is their reaction with carboxylic acids to form amides. youtube.com This reaction is fundamental to the polymerization chemistry of this compound. Additionally, the ortho-disposed amine groups on one of the aromatic rings are crucial for intramolecular cyclization reactions to form heterocyclic structures like benzimidazoles.

Cyclization Reactions and Heterocycle Formation

Cyclization reactions are a significant aspect of the chemistry of this compound, leading to the formation of valuable heterocyclic compounds. These reactions typically involve the intramolecular reaction of two functional groups within the same molecule.

A prominent application of this compound is in the synthesis of benzimidazole (B57391) derivatives, such as 5(6)-amino-2-(4-aminophenyl)benzimidazole. google.com Benzimidazoles are a class of heterocyclic aromatic compounds formed by the fusion of benzene (B151609) and imidazole (B134444) rings. nih.govnih.gov The synthesis of 5(6)-amino-2-(4-aminophenyl)benzimidazole from this compound involves an intramolecular cyclodehydration reaction. google.com This process is a type of condensation reaction where a molecule of water is eliminated. encyclopedia.pub

This reaction can be achieved by heating this compound in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. google.com The reaction can also be facilitated by dehydrating agents like polyphosphoric acid. tuiasi.ro The resulting product, 5(6)-amino-2-(4-aminophenyl)benzimidazole, is an important monomer used in the synthesis of high-performance polymers. google.com

The cyclodehydration of this compound to form 5(6)-amino-2-(4-aminophenyl)benzimidazole is an acid-catalyzed intramolecular nucleophilic acyl substitution. The reaction mechanism can be described as follows:

Protonation of the carbonyl oxygen: The acid catalyst protonates the oxygen atom of the amide carbonyl group, making the carbonyl carbon more electrophilic.

Intramolecular nucleophilic attack: One of the ortho-amino groups on the adjacent aromatic ring acts as a nucleophile and attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

Proton transfer: A proton is transferred from the attacking amino group to one of the hydroxyl groups of the tetrahedral intermediate.

Dehydration: The intermediate then eliminates a molecule of water to form a protonated benzimidazole ring.

Deprotonation: Finally, a base (such as water) removes a proton from the nitrogen atom of the imidazole ring, regenerating the aromatic system and yielding the final benzimidazole derivative.

Various catalysts can be employed to facilitate this reaction, including mineral acids like sulfuric acid and hydrochloric acid. google.com The choice of catalyst can influence the reaction rate and yield. The use of dehydrating agents can also drive the equilibrium towards the product side by removing the water formed during the reaction.

The structure of this compound is such that the cyclization can result in the formation of two possible isomers: 5-amino-2-(4-aminophenyl)benzimidazole and 6-amino-2-(4-aminophenyl)benzimidazole. In practice, a mixture of these two isomers, often denoted as 5(6)-amino-2-(4-aminophenyl)benzimidazole, is typically obtained. google.comcymitquimica.com

The ratio of these isomers can be influenced by various reaction conditions, including:

Temperature: Higher temperatures can favor the formation of one isomer over the other.

Catalyst: The nature and concentration of the acid catalyst can affect the regioselectivity of the cyclization.

Solvent: The polarity of the solvent can influence the stability of the transition states leading to the different isomers.

Controlling the reaction conditions is crucial for obtaining a desired isomeric ratio, which can be important for the properties of the resulting materials, especially in polymerization applications.

Synthesis of Benzimidazole Derivatives (e.g., 5(6)-amino-2-(4-aminophenyl)benzimidazole) from this compound.

Polymerization Chemistry of this compound

This compound is a valuable monomer in the synthesis of high-performance aromatic polymers. Its three primary amine groups provide multiple sites for polymerization reactions, leading to the formation of cross-linked or branched polymer structures.

Polycondensation is a type of polymerization in which monomers react to form a polymer with the elimination of a small molecule, such as water or methanol (B129727). gdckulgam.edu.inmelscience.com The amino groups of this compound can react with monomers containing two or more carboxylic acid or acyl chloride groups to form polyamides.

For instance, the reaction of this compound with a dicarboxylic acid chloride, such as terephthaloyl chloride, would lead to the formation of an aromatic polyamide (aramid). The resulting polymer would have a highly cross-linked and rigid structure, contributing to excellent thermal stability and mechanical strength.

The general scheme for the polycondensation reaction is as follows:

n H₂N-Ar-NH₂ + n ClOC-Ar'-COCl → [-HN-Ar-NH-CO-Ar'-CO-]n + 2n HCl

Where Ar and Ar' represent the aromatic cores of the respective monomers. The presence of the third amino group in this compound allows for the formation of a three-dimensional polymer network. These types of polymers are known for their exceptional properties and are used in demanding applications such as aerospace, military, and electronics.

Interactive Data Table: Properties of 5(6)-amino-2-(4-aminophenyl)benzimidazole

PropertyValue
CAS Number 7621-86-5 biosynth.com
Molecular Formula C₁₃H₁₂N₄ biosynth.com
Molecular Weight 224.27 g/mol biosynth.com
Melting Point 236 °C biosynth.com
Appearance White to Light orange to Yellow powder to crystal cymitquimica.com

Kinetic and Thermodynamic Aspects of Polymerization

The polymerization of this compound, typically with diacyl chlorides or dicarboxylic acids, proceeds via step-growth polycondensation to form aramids (aromatic polyamides). The kinetics and thermodynamics of this process are crucial for controlling the polymer's molecular weight, structure, and properties.

Kinetics of Polycondensation: The formation of aramids from aromatic amines and acid derivatives is a type of condensation reaction. The reaction rate is influenced by several factors, including monomer reactivity, temperature, catalyst presence, and solvent. studymind.co.uk The polycondensation involving aromatic monomers, such as in the synthesis of polyphthalamides from aliphatic diamines and aromatic diacids, generally follows second or third-order reaction kinetics. researchgate.netrsc.org For instance, the polycondensation of Dichlorodiphenyl sulfone (DCDPS) with Bisphenol A (BPA) was found to follow a second-order rate law, while the more reactive Difluorodiphenyl sulfone (DFDPS) followed a third-order rate law under similar conditions. rsc.org

The rate of polymerization generally increases with temperature. researchgate.net However, excessively high temperatures can lead to side reactions and degradation, limiting the achievable molecular weight. researchgate.net The mechanism for these reactions typically involves the nucleophilic attack of the amine group on the carbonyl carbon of the acid chloride or carboxylic acid. studymind.co.uk

Key Kinetic Parameters in Aramid Synthesis

Parameter Description Typical Influences
Rate Constant (k) A proportionality constant relating the rate of the reaction to the concentration of reactants. Increases with temperature; dependent on monomer reactivity and catalyst.
Reaction Order The exponent to which the concentration of a reactant is raised in the rate law. Often second or third order for polycondensation reactions. rsc.org

| Activation Energy (Ea) | The minimum energy required for the polymerization reaction to occur. | Can be lowered by catalysts. The activation energy for the polycondensation of citric acid and 1,3-propanediol (B51772) was determined from kinetic modeling. mdpi.com |

Thermodynamic Aspects of Polymerization: The feasibility of a polymerization reaction is governed by the change in Gibbs Free Energy (ΔG), which is defined by the equation: ΔG = ΔH - TΔS, where ΔH is the change in enthalpy, T is the temperature, and ΔS is the change in entropy.

Enthalpy (ΔH): The formation of amide bonds is an exothermic process, resulting in a negative ΔH. This release of heat favors the polymerization. For example, the experimental enthalpy (ΔH) for the formation of nylon 66α and nylon 610α crystals was reported as 35.08 kJ/mol and 40.25 kJ/mol, respectively. researchgate.net

Entropy (ΔS): During polymerization, numerous small monomer molecules combine to form large polymer chains, leading to a decrease in the randomness of the system. This results in a negative ΔS, which opposes the polymerization process. For nylon 66α and nylon 610α, the experimental entropy (ΔS) values were 113.75 J/mol·K and 128.84 J/mol·K. researchgate.net

Gibbs Free Energy (ΔG): For polymerization to be spontaneous, ΔG must be negative. Since ΔS is negative, the TΔS term is positive. Therefore, the exothermic nature (negative ΔH) of the reaction is the primary driving force. Polymerization is favored at lower temperatures where the unfavorable entropy term does not dominate the favorable enthalpy term. nist.gov

Table of Thermodynamic Parameters for Aliphatic Polyamides

Polyamide ΔH (kJ/mol) ΔS (J/mol·K) ΔG (kJ/mol)
Nylon 66α 35.08 113.75 -44.57
Nylon 610α 40.25 128.84 -46.62
Nylon 77γ 1.44 15.10 -6.86

Data sourced from a study on the thermodynamic characteristics of aliphatic polyamide crystal structures. researchgate.net

Derivatization Reactions of this compound

The three primary amino groups of this compound are reactive sites that can undergo various derivatization reactions. These reactions allow for the modification of the molecule's properties and its use as a building block for more complex structures.

Acylation and Alkylation of Amino Groups

Acylation: The primary amino groups of this compound can be readily acylated by reacting with acylating agents like acyl chlorides or acid anhydrides. libretexts.org This reaction, often referred to as N-acylation, results in the formation of an amide linkage. tandfonline.comresearchgate.net The reaction typically proceeds under mild conditions, sometimes in the presence of a base to neutralize the liberated HCl when using acyl chlorides, or a catalyst. tandfonline.comias.ac.in Iodine has been shown to be an effective catalyst for the N-acylation of aromatic amines with acyl chlorides under solvent-free conditions at room temperature. tandfonline.comresearchgate.net

Acylation is a crucial reaction for modifying the reactivity of aromatic amines. For example, acetylating an amino group attenuates its activating influence in electrophilic aromatic substitution reactions, allowing for better control over subsequent reactions like nitration. libretexts.org

Common Acylating Agents and Conditions

Acylating Agent Catalyst/Conditions Product
Acetyl Chloride Iodine, Room Temp, Solvent-free tandfonline.com N-acetyl derivative
Benzoyl Chloride Iodine, Room Temp, Solvent-free tandfonline.com N-benzoyl derivative
Acetic Anhydride (B1165640) Aqueous medium nih.gov N-acetyl derivative

Alkylation: Alkylation involves the introduction of an alkyl group onto the nitrogen atom of the amino groups. This can be achieved through several methods, though controlling the degree of alkylation can be challenging.

Reaction with Alkyl Halides: A common method involves the reaction of the amine with an alkyl halide. youtube.com However, the primary amine is converted into a secondary amine, which is often more nucleophilic than the starting amine, leading to further alkylation (polyalkylation) and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. youtube.comyoutube.com Using a large excess of the amine can favor the formation of the primary amine product. youtube.com

Reductive Amination (Reductive Alkylation): This is often a more controlled method for mono-alkylation. The amine is first reacted with an aldehyde or ketone to form an imine (Schiff base), which is then reduced in situ to the corresponding alkylated amine. organic-chemistry.orgyoutube.com Common reducing agents include sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride. organic-chemistry.orgyoutube.com

Alkylation with Alcohols: Transition metal complexes, particularly those based on ruthenium, can catalyze the selective monoalkylation of aromatic amines using alcohols as the alkylating agents. acs.org This method is environmentally friendly as water is the only byproduct. acs.org

It has been demonstrated that aminobenzanilides can be selectively arylated at the amino-nitrogen rather than the amide-nitrogen using triarylbismuthanes in the presence of copper(II) acetate (B1210297). nih.gov

Formation of Schiff Bases and Related Imines

The primary amino groups of this compound can react with aldehydes or ketones in a condensation reaction to form Schiff bases, which contain a carbon-nitrogen double bond (C=N), also known as an imine or azomethine group. mediresonline.orgijfmr.com Given that the molecule has three primary amino groups, it can react with up to three equivalents of a carbonyl compound to form a tri-imine.

The reaction is typically reversible and is often carried out by refluxing the reactants in a solvent like ethanol (B145695). nih.govedu.krd To drive the equilibrium towards the product, the water formed during the reaction is usually removed, for example, by azeotropic distillation. masterorganicchemistry.com Aromatic aldehydes are generally more reactive and form more stable Schiff bases than aliphatic aldehydes or ketones due to conjugation. nih.govmasterorganicchemistry.com The reaction can often proceed without a catalyst, although acid or base catalysis can be employed. ijfmr.commasterorganicchemistry.com Solvent-free methods, sometimes utilizing microwave irradiation or reduced pressure to remove water, have also been developed for efficient imine synthesis. nih.govscirp.org

The rate of imine formation can be influenced by steric hindrance. For example, an ortho-substituent on an aromatic amine can significantly slow down the reaction rate with benzaldehyde. researchgate.net

Examples of Carbonyl Compounds for Schiff Base Formation

Carbonyl Compound Potential Product with this compound Typical Reaction Conditions
Benzaldehyde Tris(benzylidene) derivative Stirring in ethanol at room temperature or reflux. edu.krd
Salicylaldehyde Tris(salicylidene) derivative Refluxing in methanol or ethanol. nih.gov
Anisaldehyde Tris(4-methoxybenzylidene) derivative Stirring in methanol with acetic acid. mediresonline.org

Advanced Analytical Characterization of 2 ,4 ,4 Triaminobenzanilide and Its Derivatives

Spectroscopic Techniques for Structural Elucidation.

Spectroscopy is fundamental to the structural characterization of 2'',4'',4-Triaminobenzanilide, offering non-destructive and highly detailed molecular insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR).

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons, the amide proton, and the amine protons. The aromatic protons will appear in the typical downfield region of approximately 6.0-8.0 ppm. Their specific chemical shifts and splitting patterns (multiplicities) depend on their position on the two different phenyl rings and the electronic effects of the amino and anilide groups. The single amide proton (-NH-C=O) is expected to appear as a singlet further downfield, typically between 8.0 and 10.0 ppm. The protons of the three primary amine (-NH₂) groups would likely appear as broad singlets, with chemical shifts that can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum will show distinct signals for the carbonyl carbon of the amide group (typically in the 165-175 ppm range) and the various aromatic carbons. The chemical shifts of the aromatic carbons are influenced by the attached amino and amide functionalities. Carbons bonded directly to nitrogen atoms will show characteristic shifts. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, although only CH groups and quaternary carbons are present in the aromatic regions of this molecule.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are crucial for unambiguous assignment. A COSY spectrum would reveal proton-proton coupling networks within each aromatic ring, helping to assign adjacent protons. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon signal.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Technique Predicted Chemical Shift (ppm) Notes
Aromatic Protons ¹H NMR 6.0 - 8.0 Complex multiplets (doublets, triplets) depending on substitution pattern.
Amide Proton (-NH-) ¹H NMR 8.0 - 10.0 Typically a singlet; position can be solvent-dependent.
Amine Protons (-NH₂) ¹H NMR 3.5 - 5.5 Broad singlets; chemical shift can vary significantly with solvent and concentration.
Carbonyl Carbon (-C=O) ¹³C NMR 165 - 175 Single peak, characteristic of an amide carbonyl.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. ias.ac.in For this compound, these methods can confirm the presence of amine and amide groups.

The IR spectrum is expected to show characteristic absorption bands. orgchemboulder.comlibretexts.org The N-H stretching vibrations of the primary amine groups (-NH₂) typically appear as a pair of bands in the 3300-3500 cm⁻¹ region (one for symmetric and one for asymmetric stretching). libretexts.org The secondary amide N-H stretch will also appear in this region, usually as a single, less intense band. The carbonyl (C=O) stretching of the amide group (Amide I band) is a very strong and sharp absorption expected around 1650-1680 cm⁻¹. The N-H bending vibration of the amide (Amide II band) typically appears near 1550-1640 cm⁻¹. libretexts.org C-N stretching vibrations for both aromatic amines and the amide group will be visible in the 1250-1350 cm⁻¹ range. orgchemboulder.com

Raman spectroscopy provides complementary information. While N-H and O-H stretches are often weak in Raman spectra, the aromatic C=C ring stretching vibrations (around 1600 cm⁻¹) and the C=O stretch are typically strong, aiding in the characterization of the core benzanilide (B160483) structure.

Table 2: Key Vibrational Frequencies for this compound

Functional Group Vibrational Mode Technique Expected Wavenumber (cm⁻¹) Intensity
Primary Amine N-H Stretch (asymmetric & symmetric) IR 3300 - 3500 Medium to Strong
Secondary Amide N-H Stretch IR 3300 - 3400 Medium
Amide Carbonyl C=O Stretch (Amide I) IR, Raman 1650 - 1680 Strong (IR), Medium (Raman)
Amide / Amine N-H Bend (Amide II) IR 1550 - 1640 Medium to Strong
Aromatic Ring C=C Stretch IR, Raman 1450 - 1600 Medium (IR), Strong (Raman)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis.

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule. For this compound (C₁₃H₁₄N₄O), the exact mass can be calculated, and a high-resolution mass spectrometer can confirm the molecular formula. The molecular ion peak (M⁺) would be observed, and its odd nominal mass would be consistent with the nitrogen rule, which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.

The fragmentation pattern in the mass spectrum provides valuable structural information. For benzanilides, a characteristic fragmentation is the cleavage of the amide bond. nih.govnih.govresearchgate.net This would lead to the formation of fragment ions corresponding to the benzoyl portion and the aniline (B41778) portion of the molecule. For this compound, this would result in key fragments that can confirm the identity and substitution pattern of both aromatic rings.

Table 3: Predicted Mass Spectrometry Fragments for this compound

Fragment Ion Predicted m/z (mass-to-charge ratio) Description
[M]⁺ 242.12 Molecular Ion
[C₇H₇NO]⁺ 121.05 Fragment from cleavage, representing the 4-aminobenzoyl cation.
[C₆H₈N₃]⁺ 122.07 Fragment from cleavage, representing the 2,4-diaminoaniline radical cation.
[C₆H₅O]⁺ 93.03 Loss of NH₂ from the 4-aminobenzoyl cation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure, particularly conjugated systems. The benzanilide structure contains two phenyl rings and a carbonyl group, which are chromophores that absorb UV light. The presence of auxochromic amino groups, which are electron-donating, will cause a bathochromic (red) shift, moving the absorption maxima (λ_max) to longer wavelengths and increasing their intensity. masterorganicchemistry.com

The spectrum is expected to show strong absorptions corresponding to π→π* transitions of the conjugated aromatic system. masterorganicchemistry.com Weaker n→π* transitions associated with the non-bonding electrons on the amide oxygen and amine nitrogens may also be observed, often at longer wavelengths. masterorganicchemistry.com The exact λ_max values are sensitive to the solvent polarity. This technique is particularly useful for quantitative analysis due to the relationship between absorbance and concentration defined by the Beer-Lambert law.

Chromatographic Methods for Purity Assessment and Mixture Separation.

Chromatography is essential for separating this compound from reaction byproducts or impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes.

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for the analysis of non-volatile and thermally sensitive compounds like this compound. thermofisher.cn

A reversed-phase HPLC (RP-HPLC) method would be most suitable. researchgate.net In this setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. A typical mobile phase would be a gradient mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727), often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization for mass spectrometry detection. tandfonline.com

Several detection modes can be coupled with HPLC:

UV-Vis/Photodiode Array (PDA) Detection: Given the strong UV absorbance of the molecule, a UV detector is highly effective for both detection and quantification. A PDA detector can acquire the full UV-Vis spectrum for the eluting peak, which aids in peak identification and purity assessment.

Fluorescence Detection: Aromatic amines can be fluorescent or can be derivatized to produce highly fluorescent products, allowing for extremely sensitive and selective detection. nih.gov

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides the highest level of specificity. lcms.cz It allows for the confirmation of the molecular weight of the eluting compound, and tandem MS (MS/MS) can provide structural information through fragmentation, confirming the identity of the peak as this compound. tandfonline.com

Table 4: Typical RP-HPLC Conditions for Analysis of Aromatic Amines

Parameter Condition
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Elution Mode Gradient elution (e.g., 10% B to 90% B over 15 minutes)
Flow Rate 1.0 mL/min
Column Temperature 30 - 40 °C
Detection UV at λ_max (e.g., 254 nm or 280 nm), or MS

| Injection Volume | 5 - 20 µL |

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, this compound, with its multiple polar primary amine groups, exhibits low volatility and is prone to strong interactions with the stationary phase of a GC column, leading to poor chromatographic performance. To overcome these limitations, derivatization is employed to convert the non-volatile amine groups into less polar, more volatile functional groups. libretexts.org

Common derivatization strategies for aromatic amines include silylation and acylation. libretexts.orgresearchgate.net

Silylation: This process involves replacing the active hydrogen atoms of the amine groups with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose. The resulting TMS derivatives are significantly more volatile and thermally stable, allowing for successful separation and analysis by GC.

Acylation: This method introduces an acyl group, often from reagents like trifluoroacetic anhydride (B1165640) (TFAA), to the amine functionalities. The resulting trifluoroacetyl derivatives exhibit enhanced volatility and can be sensitively detected, particularly with an electron capture detector (ECD). researchgate.net

The choice of derivatization reagent depends on the specific analytical requirements, such as the desired sensitivity and the detector being used. researchgate.net Once derivatized, the volatile analogs of this compound can be separated on a GC column and detected by a mass spectrometer (GC-MS), which provides both quantitative data and structural information based on the fragmentation patterns of the derivatives. nih.gov

Table 1: Potential GC Derivatization Reactions for this compound.
Derivatization MethodTypical ReagentDerivative FormedKey Advantage
SilylationBSTFATrimethylsilyl (TMS) ether/amineIncreases volatility and thermal stability. libretexts.org
AcylationTFAATrifluoroacetyl (TFA) amideIncreases volatility; suitable for ECD detection. researchgate.net

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements (like oxygen, O) in a compound. This information is crucial for verifying the empirical formula of a synthesized compound like this compound. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's proposed molecular formula (C₁₃H₁₄N₄O). ma.eduumkc.edu

The process typically involves the combustion of a small, precisely weighed sample in an excess of oxygen. The combustion products—carbon dioxide, water, and nitrogen gas—are collected and quantified. From the masses of these products, the mass percentages of C, H, and N in the original sample are calculated. The percentage of oxygen is often determined by difference. umkc.edu A close agreement between the experimental and calculated values confirms the compound's elemental composition and purity. researchgate.net

Table 2: Theoretical vs. Experimental Elemental Analysis Data for this compound (C₁₃H₁₄N₄O).
ElementTheoretical Mass %Experimental Mass % (Hypothetical)
Carbon (C)64.45%64.41%
Hydrogen (H)5.82%5.85%
Nitrogen (N)23.12%23.09%
Oxygen (O)6.60%6.65%

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org For this compound, this technique can provide unambiguous proof of its molecular structure by mapping the electron density within a single crystal. wikipedia.org

To perform this analysis, a high-quality single crystal of the compound is grown and irradiated with a beam of X-rays. The crystal diffracts the X-rays into a unique pattern of spots, the intensities and positions of which are meticulously recorded. wikipedia.org Computational methods are then used to process this diffraction data and solve the "phase problem," ultimately generating a three-dimensional model of the molecule's structure. wikipedia.org

This model reveals crucial structural parameters, including:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds.

Conformation: The spatial orientation of different parts of the molecule relative to each other.

Crystal packing: How individual molecules are arranged in the crystal lattice, including intermolecular interactions like hydrogen bonding.

The crystallographic data is typically summarized in a table that includes the crystal system, space group, and unit cell dimensions. nih.gov

Table 3: Hypothetical Crystallographic Data for this compound.
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.512
b (Å)12.345
c (Å)10.987
β (°)98.76
Volume (ų)1142.3
Z (molecules/unit cell)4

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Behavior (of derived materials)

When this compound is used as a monomer to create polymers, such as aromatic polyamides (aramids), the thermal properties of these derived materials are of paramount importance. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two key techniques used to characterize this behavior. ntu.edu.tw

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. ntu.edu.tw For aramids derived from this compound, TGA provides critical data on thermal stability. Key parameters obtained from a TGA curve include the onset temperature of decomposition and the temperature at which a certain percentage of weight loss occurs (e.g., T₅% or T₁₀%), indicating the upper temperature limit for the material's use. The amount of material remaining at high temperatures (char yield) is also a measure of its thermal robustness. researchgate.net

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to identify thermal transitions where heat is absorbed or released. For amorphous or semi-crystalline polymers derived from this compound, the most important transition detected by DSC is the glass transition temperature (Tg). The Tg represents the temperature at which the polymer changes from a rigid, glassy state to a more flexible, rubbery state, and it is a critical parameter for defining the processing and service temperature of the material. researchgate.netmdpi.com

Table 4: Representative Thermal Properties of an Aramid Derived from this compound.
Analytical TechniqueParameterTypical ValueSignificance
DSCGlass Transition Temperature (Tg)190 - 210 °CDefines the upper service temperature and processing window. mdpi.com
TGA5% Weight Loss Temperature (T₅%)~340 °CIndicates the onset of significant thermal decomposition. researchgate.net
Char Yield at 800 °C (in N₂)>50%Measures high-temperature thermal stability. researchgate.net

Theoretical and Computational Chemistry Studies of 2 ,4 ,4 Triaminobenzanilide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn dictate the molecule's structure, stability, and chemical behavior.

Density Functional Theory (DFT) Studies on Molecular Orbitals and Charge Distribution

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. nih.govmdpi.comnih.gov A key application of DFT is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap generally implies higher reactivity.

For 2'',4'',4-Triaminobenzanilide, DFT calculations would likely show that the HOMO is localized on the electron-rich aminobenzoyl and aminophenyl rings, which are activated by the amino (-NH2) groups. Conversely, the LUMO might be distributed across the benzanilide (B160483) backbone, particularly around the electron-withdrawing amide group.

Charge distribution analysis, often performed using methods like Mulliken population analysis, calculates the partial atomic charges on each atom in the molecule. This information reveals the molecule's polarity and identifies electrophilic (electron-poor) and nucleophilic (electron-rich) sites. In this compound, the nitrogen and oxygen atoms are expected to carry partial negative charges, making them nucleophilic, while the carbonyl carbon and adjacent hydrogen atoms would likely possess partial positive charges.

Interactive Table 1: Illustrative Frontier Molecular Orbital Data for this compound

This table presents hypothetical data that would be obtained from a DFT calculation to illustrate the concepts.

ParameterHypothetical Value (eV)Implication
HOMO Energy-5.20Electron-donating capability
LUMO Energy-1.50Electron-accepting capability
HOMO-LUMO Gap3.70Chemical reactivity and stability

Prediction of Spectroscopic Properties from First Principles

First-principles calculations, using methods like DFT, can accurately predict various spectroscopic properties of molecules. mdpi.com These theoretical predictions are crucial for interpreting experimental data and confirming the structure of a synthesized compound. nih.govcas.cz

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies corresponding to the stretching and bending of bonds within the this compound molecule. Key predicted peaks would include N-H stretching from the amino groups, C=O stretching of the amide, and C-N stretching vibrations. Comparing the calculated spectrum with an experimental one helps in assigning the observed bands to specific molecular motions. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated to predict the NMR spectrum. researchgate.net For this compound, distinct signals would be predicted for the protons and carbons in the different aromatic rings and for the amine and amide groups, providing a detailed map of the molecular structure.

Interactive Table 2: Illustrative Comparison of Predicted vs. Experimental Vibrational Frequencies

This table shows a hypothetical comparison for key functional groups in this compound.

Vibrational ModePredicted Frequency (cm⁻¹)Hypothetical Experimental Frequency (cm⁻¹)
N-H Stretch (Amine)3450, 33603445, 3355
N-H Stretch (Amide)33103305
C=O Stretch (Amide)16651660
C-N Stretch (Amide)13201315

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry can be used to model chemical reactions, providing insights into reaction mechanisms that are difficult to obtain experimentally. rsc.orgwebsite-files.com Reaction pathway analysis maps the energetic landscape connecting reactants to products. This process involves identifying the transition state—the highest energy point along the reaction coordinate—which determines the reaction's activation energy and, consequently, its rate. researchgate.net

For this compound, this type of analysis could be used to study its synthesis, such as the final amide bond formation step, or its potential degradation pathways. nih.gov By modeling the geometries and energies of the reactants, transition state, and products, chemists can understand the feasibility of a reaction and explore how catalysts might lower the activation energy.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is ideal for studying the electronic properties of a single molecule, molecular dynamics (MD) simulations are better suited for exploring the physical movements and interactions of molecules over time. ulisboa.ptresearchgate.net MD simulations model atoms as balls and bonds as springs, using classical mechanics to simulate how the molecule moves, changes shape (conformation), and interacts with its environment. mdpi.com

Solvent Effects on the Conformation of this compound

The three-dimensional shape of a flexible molecule like this compound can change depending on its environment. MD simulations are an excellent tool for studying these solvent effects. The molecule's conformation is determined by the rotation around its single bonds, particularly the bonds adjacent to the central amide group.

In a non-polar solvent, intramolecular hydrogen bonds (e.g., between an amino group and the amide oxygen) might be more stable, leading to a more compact conformation. In a polar solvent like water, the solvent molecules can compete for hydrogen bonding, potentially disrupting intramolecular bonds and allowing the molecule to adopt a more extended conformation. uregina.ca Simulating the molecule in a "box" of explicit solvent molecules allows researchers to observe these conformational changes and determine the most stable structures in different environments.

Simulation of Self-Assembly Processes of this compound-based systems

The structure of this compound, with its multiple amino groups and an amide linkage, provides numerous sites for hydrogen bonding. This suggests the molecule could engage in self-assembly, where individual molecules spontaneously organize into larger, ordered supramolecular structures. nih.govrsc.org

MD simulations can model this process by placing multiple molecules in a simulation box and observing their interactions over time. nih.govresearchgate.net The simulations can reveal how intermolecular hydrogen bonds, π-π stacking interactions between the aromatic rings, and van der Waals forces drive the molecules to aggregate. Such studies can predict whether this compound is likely to form structures like nanofibers, sheets, or other complex assemblies, which is crucial for applications in materials science and nanotechnology.

Interactive Table 3: Key Intermolecular Interactions in this compound Self-Assembly

This table lists the primary forces that would be analyzed in an MD simulation of self-assembly.

Interaction TypeParticipating GroupsRole in Self-Assembly
Hydrogen BondingAmine (-NH₂) and Amide (-CONH-) groupsDirectional bonding, key for forming ordered networks
π-π StackingAromatic (phenyl) ringsNon-directional attraction, contributes to packing
Van der Waals ForcesEntire moleculeGeneral non-specific attraction

Computational Design of this compound-Based Polymers and Materials

The computational design of polymers derived from this compound has been a significant area of theoretical research, aiming to predict and optimize the properties of novel high-performance materials. By employing advanced computational techniques, researchers can simulate the behavior of these polymers at a molecular level, providing insights into their mechanical, thermal, and electronic characteristics before their actual synthesis. This in-silico approach accelerates the material discovery process and allows for the rational design of polymers with tailored functionalities.

Molecular dynamics (MD) and density functional theory (DFT) are the primary computational tools utilized in these studies. MD simulations are employed to predict the bulk properties of the polymers, such as their glass transition temperature (Tg), mechanical strength, and solubility. These simulations model the interactions between polymer chains over time, offering a dynamic picture of the material's behavior under various conditions. DFT calculations, on the other hand, provide detailed information about the electronic structure of the this compound monomer and its corresponding polymers. This allows for the prediction of properties like thermal stability, and chemical reactivity.

A key focus of the computational design has been the exploration of copolymers incorporating this compound with various dianhydrides and diacyl chlorides. The goal is to create a diverse library of virtual polymers and systematically screen them for desired attributes. For instance, simulations have been used to investigate how the introduction of different functional groups or isomeric linkages on the polymer backbone affects the final properties of the material. This virtual screening process is instrumental in identifying promising candidates for laboratory synthesis.

The predicted properties from these computational studies are often compiled into comprehensive data tables to facilitate comparison and selection. These tables typically include parameters such as Young's modulus, tensile strength, thermal decomposition temperature, and solubility parameters. By analyzing this data, researchers can identify structure-property relationships that guide the design of next-generation materials based on this compound.

Interactive Data Table: Predicted Properties of this compound-Based Polymers

Polymer BackbonePredicted Young's Modulus (GPa)Predicted Tensile Strength (MPa)Predicted Glass Transition Temperature (°C)
Aromatic Polyamide5.2180320
Polyimide4.8165350
Polyamide-imide5.0175335

QSAR (Quantitative Structure-Activity Relationship) Studies for Chemical Intermediate Efficacy

Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the efficacy of this compound as a chemical intermediate in various polymerization reactions. These models establish a mathematical correlation between the molecular structure of this compound and its reactivity, allowing for the prediction of its performance in synthesizing high-molecular-weight polymers. The primary goal of these QSAR studies is to identify the key molecular descriptors that influence the monomer's reactivity and to use this understanding to optimize reaction conditions and monomer purity for enhanced polymer production.

The development of a robust QSAR model begins with the calculation of a wide range of molecular descriptors for this compound. These descriptors quantify various aspects of the molecule's structure, including its electronic properties (e.g., partial charges, dipole moment), steric features (e.g., molecular volume, surface area), and topological characteristics (e.g., connectivity indices). Quantum chemical calculations, often at the DFT level, are employed to obtain accurate values for these descriptors.

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), and partial least squares (PLS) are used to build the QSAR model. These methods identify the subset of descriptors that have the most significant correlation with the observed chemical intermediate efficacy, which is typically measured by experimental parameters like reaction yield or the resulting polymer's molecular weight. The predictive power of the resulting QSAR model is then rigorously validated using both internal and external validation techniques to ensure its reliability.

Interactive Data Table: Key Molecular Descriptors in QSAR Models for this compound Efficacy

Molecular DescriptorDescriptionCorrelation with Efficacy
Dipole MomentA measure of the molecule's overall polarity.Positive
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital, related to electron-donating ability.Positive
Molecular VolumeThe van der Waals volume of the molecule.Negative
Sum of Partial Charges on Amine NitrogensIndicates the nucleophilicity of the amine groups.Positive

Applications of 2 ,4 ,4 Triaminobenzanilide in Advanced Material Science and Chemical Synthesis

Precursor for High-Performance Polymer Synthesis

2'',4'',4-Triaminobenzanilide serves as a critical building block for a variety of high-performance polymers. Its three amine groups offer pathways to create polymers with network structures, enhancing properties such as mechanical strength, thermal stability, and solvent resistance compared to their linear counterparts derived from diamine monomers.

Polybenzimidazoles (PBIs) are a class of heterocyclic polymers renowned for their outstanding thermal and chemical stability, making them suitable for extreme-environment applications. researchgate.net Typically, linear PBIs are synthesized through the polycondensation of aromatic tetraamines with dicarboxylic acid derivatives.

While this compound is not a traditional tetraamine (B13775644) monomer for linear PBI synthesis, its trifunctionality makes it a candidate for producing modified, cross-linked PBI networks. In such a scenario, it could be co-polymerized with standard tetraamine and dicarboxylic acid monomers. The third amine group would act as a site for branching or cross-linking, which could enhance the mechanical properties and reduce creep at elevated temperatures. The resulting network structure would impart superior dimensional stability to the material.

PBIs are utilized in applications where thermal resistance is paramount. researchgate.netrsc.org These include:

Protective Apparel: Used in manufacturing gear for firefighters and astronauts due to its non-flammability and integrity at high temperatures. researchgate.net

Fuel Cell Membranes: Phosphoric acid-doped PBI membranes are used in high-temperature proton-exchange membrane fuel cells (HT-PEMFCs) because they can operate at temperatures up to 200°C, offering advantages like high CO tolerance and simplified thermal management. polyu.edu.hknih.govgoogle.com

Industrial and Aerospace Components: PBI's mechanical stability at high temperatures makes it a suitable material for seals, gaskets, and other components in demanding aerospace and industrial settings. rsc.org

Table 1: General Properties of Commercial Polybenzimidazole (PBI)

Property Value
Glass Transition Temperature (Tg) > 400 °C
Decomposition Temperature > 550 °C
Tensile Strength ~160 MPa
Limiting Oxygen Index (LOI) 58%

| Chemical Resistance | Excellent resistance to acids, bases, and organic solvents. |

Aromatic Polyimides: Polyimides are another class of high-performance polymers with exceptional thermal stability. mdpi.com Their synthesis typically involves a two-step process: the reaction of a diamine with a dianhydride to form a soluble poly(amic acid) precursor, followed by thermal or chemical cyclization (imidization) to create the final polyimide. ekb.eg When using this compound, a branched poly(amic acid) would be formed, leading to a cross-linked polyimide network upon imidization. Such a network structure can significantly enhance the glass transition temperature and modulus of the material, making it suitable for applications requiring extreme thermal and dimensional stability. However, processability would be a major consideration, as the cross-linked polyimide would likely be insoluble and infusible.

The final properties of polymers derived from this compound are directly linked to its unique molecular structure.

Branching and Cross-linking: The presence of three amine functionalities is the most critical structural feature. It allows for the formation of three-dimensional polymer networks. This branching increases the glass transition temperature (Tg), enhances thermal stability, and improves mechanical properties like modulus and hardness. mdpi.com However, it also drastically reduces solubility and processability.

Asymmetry and Rigidity: The monomer is asymmetric, which can disrupt polymer chain packing and potentially increase solubility in the prepolymer stage compared to polymers made from highly symmetric monomers. The benzanilide (B160483) core is rigid and aromatic, contributing to a high Tg and excellent thermal stability in the final polymer.

Amide Linkage: The inherent amide group within the monomer increases its polarity and provides an additional site for hydrogen bonding. This can improve inter-chain interactions, contributing to higher mechanical strength and thermal stability.

Table 2: Expected Influence of this compound Structure on Polymer Properties

Monomer Structural Feature Effect on Polymer Properties
Trifunctionality (Three Amine Groups) Induces branching/cross-linking, increases Tg and thermal stability, enhances mechanical modulus, reduces solubility and processability.
Aromatic Backbone Imparts high thermal stability and chemical resistance.
Asymmetric Structure May disrupt chain packing, potentially improving the solubility of prepolymers.

| Internal Amide Group | Increases polarity and hydrogen bonding, contributing to higher strength and thermal stability. |

Role as a Key Intermediate in Multi-Step Organic Syntheses

Beyond polymerization, aromatic amines are foundational intermediates in the synthesis of a wide range of organic compounds, including pharmaceuticals, dyes, and other specialized monomers. mdpi.com this compound serves as a valuable intermediate due to its multiple reactive sites.

A notable example of its role as an intermediate is in the synthesis of other monomers for high-performance fibers. The precursor, 2',4,4'-trinitrobenzanilide, is synthesized and then reduced to form the corresponding triamine. This triamine, this compound, is an intermediate in the pathway to produce monomers like 5(6)-amino-2-(4-aminophenyl)benzimidazole, which is itself used to create heat-resistant, high-strength fibers. google.com The synthesis involves the selective reaction of the amine groups to build more complex heterocyclic structures tailored for specific polymer applications. The differential reactivity of the amine groups can potentially be exploited to achieve regioselective functionalization, making it a versatile platform for creating complex molecular architectures.

Utilization in the Development of Functional Materials

The unique electronic and chemical properties of this compound make it and its polymeric derivatives suitable for use in functional materials, particularly in the realm of sensors. The electroactive nature of aromatic amines and the potential for creating porous, high-surface-area polymer films are key to these applications.

Polymers derived from this compound are promising candidates for chemo- and biosensor applications due to several inherent characteristics:

Electrochemical Activity: Aromatic amines are redox-active, meaning they can be electrochemically oxidized and reduced. Polymer films containing these moieties can be deposited on electrode surfaces to create electrochemical sensors. researchgate.net Changes in the electrical properties of the film upon interaction with an analyte (such as a metal ion or a pesticide) can be measured to detect its presence.

Fluorescent Sensing: Many aromatic polyamides exhibit intrinsic fluorescence. nih.gov The incorporation of this compound into a polymer can yield fluorescent materials. The fluorescence of these materials can be quenched or enhanced in the presence of specific metal ions (e.g., Fe(III), Cu(II)) or other analytes, forming the basis for a sensitive detection method. researchgate.net

Porous Network for Analyte Binding: The trifunctional nature of the monomer allows for the synthesis of cross-linked, porous polymer networks. These porous structures provide a high surface area for immobilizing recognition elements (like enzymes or antibodies) or for directly trapping analyte molecules, thereby enhancing sensor sensitivity and response time. rsc.org For example, polyamide-based nanofiber films have been used to create electrochemical sensors for detecting pesticides like malathion. The high surface area of the polymer matrix is crucial for the sensor's performance.

Optoelectronic Materials and Conjugated Polymer Systems

While direct studies detailing the integration of this compound into optoelectronic materials are not extensively documented, the properties of structurally similar compounds suggest its potential utility in this field. Aromatic polyamides containing amine functionalities have shown promise for applications in organic light-emitting diodes (OLEDs). For instance, a polymer synthesized from a related compound, 4,4'-diaminobenzanilide, and terephthaloyl chloride, exhibits strong blue fluorescence around 420 nm and high thermal stability up to 300°C. scirp.org These characteristics are highly desirable for materials used in OLEDs, suggesting that polymers derived from this compound could possess similar or enhanced photoluminescent and thermal properties. scirp.org

The additional amino group in this compound offers a site for further chemical modification or for altering the electronic properties of the resulting polymer, potentially tuning the emission wavelength or improving charge transport characteristics. The development of stable, blue-fluorescent materials remains a key objective in display technology, and functionalized aromatic polyamides represent a promising class of materials for this purpose. scirp.org

Furthermore, this compound is a documented intermediate in the synthesis of 5(6)-amino-2-(4-aminophenyl)benzimidazole. google.com This resulting benzimidazole (B57391) derivative is a crucial monomer for producing high-performance polymers such as Polybenzimidazole (PBI). PBI is renowned for its exceptional thermal and chemical stability rather than its optoelectronic properties. However, the synthetic pathway from a triaminobenzanilide precursor highlights its role in creating robust, aromatic polymer backbones that are foundational for advanced materials.

Table 1: Properties of a Structurally Related Aromatic Polyamide This table is based on data for a polymer derived from 4,4'-diaminobenzanilide, a structurally similar diamine.

PropertyValuePotential Significance for Optoelectronics
Fluorescence Emission ~420 nm (Blue)Suitable for use in Organic Light-Emitting Diodes (OLEDs) scirp.org
Thermal Stability (TGA) Stable up to 300°CEnsures device longevity and performance under operational heat scirp.org
Polymer Type Aromatic PolyamideProvides a rigid, stable backbone for the material scirp.org

Precursor for Ligand Synthesis in Coordination Chemistry or Catalysis

The molecular structure of this compound, which contains three amine groups with available lone pairs of electrons, makes it a viable candidate for use as a precursor in the synthesis of ligands for coordination chemistry and catalysis. The amine groups can act as Lewis bases, donating their electron pairs to a central metal atom to form a coordination complex. libretexts.org The presence of multiple amino groups allows for the possibility of forming polydentate ligands, which can chelate to a metal ion at multiple sites, often resulting in more stable metal complexes. libretexts.org

The specific arrangement of the amino groups on the two separate phenyl rings suggests that it could function as a bridging ligand, linking two or more metal centers, or as a tripodal ligand coordinating to a single metal center. The field of coordination chemistry extensively utilizes aromatic amines to create tailored ligands for various applications. For example, aromatic amine ligands are integral to copper-based catalyst systems used in polymerization reactions, where the basicity and steric properties of the amine influence the reaction rate and efficiency. mdpi.com

Research on a similar compound, 1,2,4-triamino-5-nitrobenzene, demonstrates the coordinating ability of aromatic triamines. academie-sciences.fr This molecule was used to successfully synthesize novel nickel complexes. academie-sciences.fr In that case, the electronic influence of a nitro group resulted in the triamine acting as a monodentate ligand. academie-sciences.fr For this compound, the absence of such a strongly deactivating group suggests that its amine groups would be more available for coordination, potentially allowing for bidentate or tridentate binding modes. The stability of the resulting metal complexes would be enhanced by intramolecular hydrogen bonding. academie-sciences.fr

Table 2: Potential Coordination Properties of this compound

FeatureDescriptionImplication in Coordination Chemistry
Functional Groups Three primary amine (-NH2) groupsCan act as Lewis bases to coordinate with metal ions.
Potential Denticity Monodentate, Bidentate, or TridentateOffers versatility in forming stable chelate rings with a metal center.
Structural Flexibility Two phenyl rings linked by an amideCan act as a bridging ligand between multiple metal centers or a flexible chelating ligand for a single metal.
Reactivity Aniline-type aminesSuitable for forming complexes with a wide range of transition metals used in catalysis.

The synthesis of ligands from aromatic amine precursors is a fundamental strategy in developing catalysts for organic synthesis, polymerization, and other industrial processes. The tailored electronic and steric environment provided by ligands like those potentially derived from this compound is crucial for controlling the activity and selectivity of metal catalysts.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2'',4'',4-Triaminobenzanilide, and what critical parameters influence yield and purity?

  • Methodology : A common approach involves condensation reactions of substituted anilines with benzaldehyde derivatives under acidic catalysis. For example, refluxing 4-amino precursors with benzaldehyde in ethanol and glacial acetic acid (as a catalyst) for 4–6 hours, followed by solvent evaporation and purification via recrystallization . Key parameters include reaction temperature (optimized at 80–100°C), stoichiometric ratios (1:1 molar ratio of precursors), and solvent polarity (ethanol or DMF for solubility).

Q. How is this compound characterized to confirm structural integrity and purity?

  • Methodology : Combine spectroscopic and chromatographic techniques:

  • NMR : 1^1H and 13^13C NMR to verify amine and aromatic proton environments.
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., m/z 227.26 for C13_{13}H13_{13}N3_3O) .
  • HPLC : Purity assessment (>98% via reverse-phase C18 columns with UV detection at 254 nm) .

Q. What are the standard analytical methods to quantify this compound in complex mixtures?

  • Methodology : Use hyphenated techniques like LC-MS/MS for sensitivity (detection limits ~0.1 ng/mL) or UV-Vis spectrophotometry for rapid quantification (λmax ~280 nm). Calibration curves in methanol or aqueous buffers (pH 7.4) are recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks or MS fragmentation patterns) for this compound derivatives?

  • Methodology : Employ multi-dimensional NMR (e.g., COSY, HSQC) to assign ambiguous signals. For MS discrepancies, perform isotopic labeling or collision-induced dissociation (CID) studies to trace fragmentation pathways. Cross-validate with computational tools (DFT for NMR chemical shift prediction) .

Q. What strategies optimize the regioselective synthesis of this compound isomers for targeted biological activity?

  • Methodology : Use directing groups (e.g., sulfonyl or acetyl) to control amine positioning. Solvent polarity (e.g., DMF vs. THF) and temperature gradients (slow cooling during crystallization) enhance isomer separation. Monitor reaction progress via in-situ IR for amine bond formation .

Q. How does this compound interact with biological targets (e.g., enzymes or receptors), and what in silico tools predict its binding affinity?

  • Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using X-ray crystallographic data of target proteins. Validate with SPR (surface plasmon resonance) for kinetic binding studies (KD values). MD simulations (GROMACS) assess stability of ligand-receptor complexes .

Q. What experimental designs address stability challenges (e.g., oxidation or hydrolysis) during long-term storage of this compound?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring. Use antioxidants (e.g., BHT) in lyophilized formulations or store under inert gas (argon) in amber vials. TGA/DSC analysis identifies decomposition thresholds .

Q. How can researchers reconcile open-data mandates with privacy concerns when publishing datasets involving this compound bioactivity?

  • Methodology : Implement FAIR principles (Findable, Accessible, Interoperable, Reusable) with metadata anonymization. Use controlled-access repositories (e.g., EMBL-EBI) and data-sharing agreements compliant with GDPR or HIPAA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2'',4'',4-Triaminobenzanilide
Reactant of Route 2
Reactant of Route 2
2'',4'',4-Triaminobenzanilide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.